

solubility of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(3-methoxyphenyl)propan-1-ol
Cat. No.:	B1455177

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **3-Amino-3-(3-methoxyphenyl)propan-1-ol**

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.^[1] This technical guide provides a comprehensive scientific framework for understanding, predicting, and experimentally determining the solubility of **3-Amino-3-(3-methoxyphenyl)propan-1-ol** (CAS No. 22490-86-4), a key building block in medicinal chemistry.^[2] By dissecting its molecular structure and applying fundamental physicochemical principles, this document offers researchers and drug development professionals a robust methodology for characterizing its behavior in various solvent systems. We present detailed, field-proven protocols for both thermodynamic and pH-dependent solubility determination, emphasizing the causal relationships between molecular properties and experimental outcomes.

Part 1: Physicochemical Foundations of Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of its structure and the intermolecular forces it can form with a solvent.^[3] A thorough analysis of **3-Amino-3-(3-methoxyphenyl)propan-1-ol**'s structure is the first principle in predicting its behavior.

Molecular Structure and Polarity Analysis

The structure of **3-Amino-3-(3-methoxyphenyl)propan-1-ol** is multifunctional, containing distinct regions that dictate its interactions:

- Polar, Protic Groups: The primary amine ($-\text{NH}_2$) and primary alcohol ($-\text{OH}$) groups are the dominant sites for polar interactions. Both groups can act as hydrogen bond donors and acceptors, predisposing the molecule to favorable interactions with polar protic solvents like water, ethanol, and methanol.^[4]
- Polar Aprotic Group: The methoxy ($-\text{OCH}_3$) group contributes to the molecule's polarity but is only a hydrogen bond acceptor.
- Lipophilic Region: The phenyl ring is inherently non-polar and lipophilic. This aromatic core limits solubility in highly polar solvents and promotes it in less polar organic solvents.

The molecule's overall character is a balance between the hydrophilic amine/alcohol functions and the lipophilic methoxy-phenyl core. This amphiphilic nature suggests a complex solubility profile, with moderate to high solubility expected in polar organic solvents that can satisfy both polar and non-polar interactions.

The Critical Influence of pH on Aqueous Solubility

Most pharmaceutical compounds are weak acids or bases, and their solubility in aqueous media is profoundly influenced by pH.^[5] **3-Amino-3-(3-methoxyphenyl)propan-1-ol** is amphoteric, possessing a basic amino group and a very weakly acidic hydroxyl group.

- In Acidic Conditions (Low pH): The primary amine group will be protonated to form an ammonium salt ($-\text{NH}_3^+$). This ionization introduces a positive charge, drastically increasing the molecule's polarity and its solubility in water.^{[4][6]}
- In Neutral Conditions: The molecule exists predominantly in its neutral, un-ionized form. In this state, aqueous solubility is at its minimum, governed by the intrinsic solubility (S_0) of the neutral species.^{[4][7]}
- In Basic Conditions (High pH): As the pH increases well above the pKa of the protonated amine, the neutral form predominates. The terminal alcohol is a very weak acid and would require a very high pH to deprotonate, but this effect is generally less significant than the protonation of the amine.^[4]

This pH-dependent behavior is fundamental to predicting absorption in the gastrointestinal tract and for developing parenteral formulations.[6]

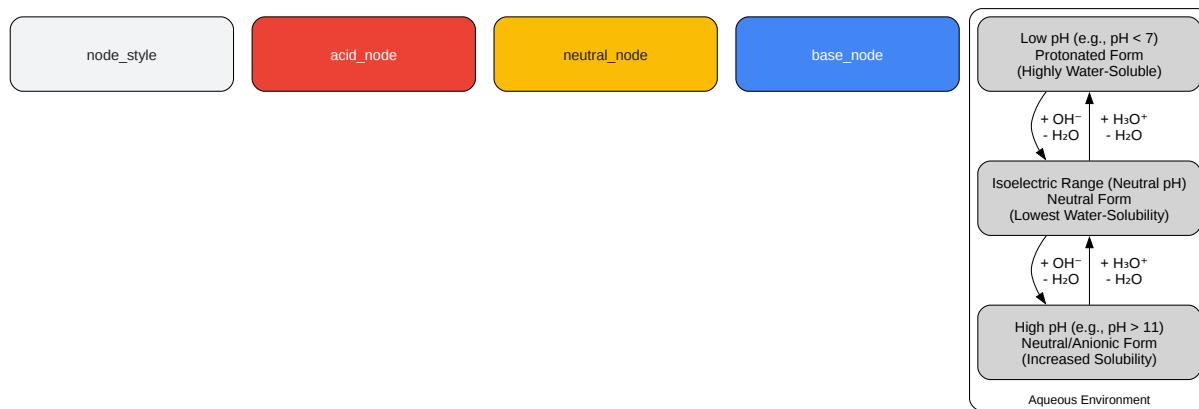


Figure 1: Ionization States of 3-Amino-3-(3-methoxyphenyl)propan-1-ol

[Click to download full resolution via product page](#)

Figure 1: Dominant species as a function of pH.

Part 2: Experimental Solubility Determination

Theoretical prediction must be confirmed by empirical measurement. The choice of method depends on the stage of drug development, balancing throughput with accuracy.[8]

Method Selection: Thermodynamic vs. Kinetic Solubility

Two primary types of solubility are measured in pharmaceutical sciences:

- Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[5] It is determined using methods like the traditional shake-flask technique, which is low-throughput but highly accurate and essential for pre-formulation and regulatory filings.
- Kinetic Solubility: This is a high-throughput assessment of how much of a compound, typically dissolved in a stock solvent like DMSO, can be added to an aqueous buffer before it precipitates.[9] It is often measured by nephelometry (light scattering) and is invaluable for screening large numbers of compounds in early discovery.[1]

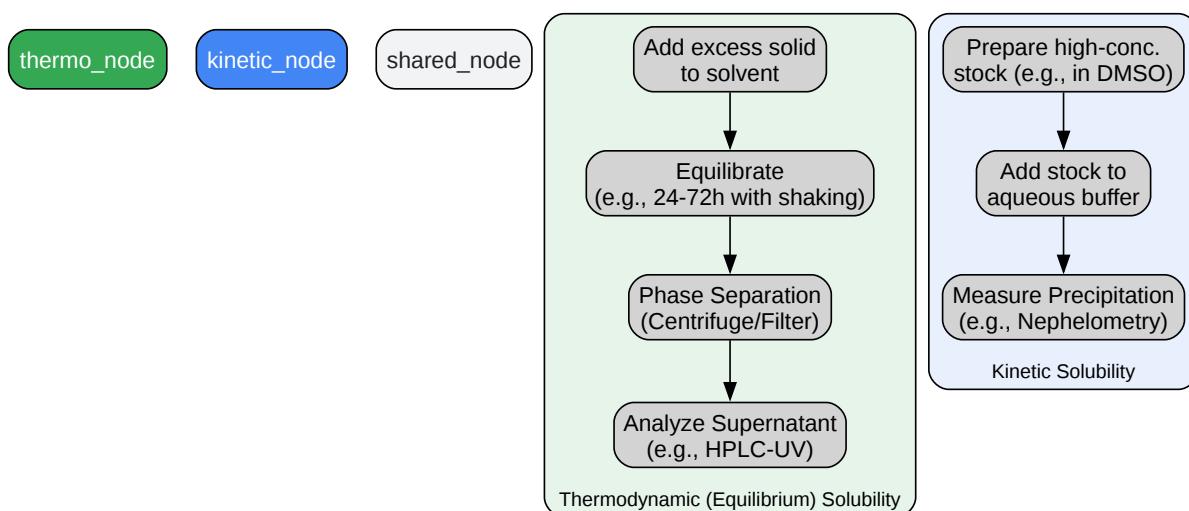


Figure 2: Workflow Comparison of Solubility Assays

[Click to download full resolution via product page](#)

Figure 2: Contrasting thermodynamic and kinetic workflows.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol describes the definitive method for determining equilibrium solubility.

Objective: To measure the saturation concentration of **3-Amino-3-(3-methoxyphenyl)propan-1-ol** in a given solvent at a controlled temperature.

Materials:

- **3-Amino-3-(3-methoxyphenyl)propan-1-ol** (solid, >98% purity)
- Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO)
- Analytical balance, vortex mixer, orbital shaker with temperature control
- Microcentrifuge tubes or glass vials
- Microcentrifuge or filtration apparatus (e.g., 0.22 μ m PVDF syringe filters)
- Calibrated HPLC-UV system

Methodology:

- Preparation: Add an excess of solid compound (e.g., 2-5 mg) to a pre-determined volume of solvent (e.g., 1 mL) in a vial. The key is to ensure undissolved solid remains at equilibrium.
- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-to-equilibrium study is recommended.
- Phase Separation: This step is critical. Separate the saturated solution (supernatant) from the undissolved solid.
 - Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid pellet. This method risks overestimation if fine particles remain suspended.^[8]

- Filtration: Draw the suspension into a syringe and pass it through a chemical-resistant 0.22 µm filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter material. This method risks underestimation due to compound adsorption.[8]
- Analysis:
 - Prepare a calibration curve of the compound in the chosen solvent.
 - Dilute the collected supernatant into the mobile phase of the HPLC system to fall within the linear range of the calibration curve.
 - Inject the diluted sample and determine the concentration using the validated HPLC-UV method.
- Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in µg/mL or mg/mL.

Protocol 2: Aqueous pH-Solubility Profiling

Objective: To determine the solubility of the compound across a physiologically relevant pH range.

Methodology: This protocol is an extension of the shake-flask method.

- Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., from pH 2 to pH 12).
- Execution: Perform the entire shake-flask protocol (Steps 1-5 above) in parallel for each individual buffer.
- Data Plotting: Plot the measured solubility (on a logarithmic scale) against the corresponding buffer pH. The resulting curve reveals the pH of minimum solubility (related to the isoelectric point) and the regions where solubility is enhanced due to ionization.

Part 3: Predicted Solubility Profile and Data Interpretation

While experimental data is paramount, a predicted profile based on first principles and data from analogous compounds can guide solvent selection for synthesis, purification, and formulation.

Predicted Solubility in Common Pharmaceutical Solvents

The following table summarizes the expected solubility of **3-Amino-3-(3-methoxyphenyl)propan-1-ol** based on its structural features and data from similar aminophenol and amino alcohol compounds.[\[4\]](#)[\[10\]](#)

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Moderate to High	The -OH and -NH ₂ groups can form strong hydrogen bonds with protic solvents. Aqueous solubility is highly pH-dependent.[4]
Polar Aprotic	DMSO, DMF	High	These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule.[10]
Polar Aprotic	Acetonitrile (ACN), THF	Low to Moderate	Less polar than DMSO/DMF, resulting in weaker interactions and lower solvating power for this specific structure.
Less Polar	Dichloromethane (DCM)	Low	The molecule's high polarity from the amine and alcohol groups limits its solubility in solvents of intermediate polarity.
Non-Polar	Hexanes, Toluene	Very Low / Insoluble	The significant polarity and hydrogen bonding capacity of the solute are incompatible with the non-polar, hydrophobic nature of these solvents.[4]

Hypothetical pH-Solubility Profile

An experimental pH-solubility profile for this compound is expected to exhibit a "U" or "V" shape, characteristic of amphoteric molecules.

pH	Predicted Solubility ($\mu\text{g/mL}$)	Dominant Species
2.0	> 2000	Cationic ($-\text{NH}_3^+$)
4.0	~1000	Cationic / Neutral
6.0	~250	Mostly Neutral
7.4	~150 (S_0)	Neutral (Intrinsic Solubility)
9.0	~200	Neutral
11.0	> 500	Neutral / Anionic

Interpretation: The lowest solubility (S_0) is anticipated in the neutral pH range (around 7-8).^[4] ^[7] Moving to acidic pH causes a sharp increase in solubility due to the formation of the highly soluble ammonium salt. A more modest increase may be seen at very high pH if the alcohol group deprotonates. This profile is critical for predicting oral absorption, as the compound will be highly soluble in the stomach (low pH) and less soluble in the intestine (higher pH).^[6]

Conclusion

The solubility of **3-Amino-3-(3-methoxyphenyl)propan-1-ol** is a complex interplay of its multifunctional chemical structure and the properties of the surrounding solvent system. Its amphiphilic and amphoteric nature dictates a nuanced solubility profile, with high solubility in polar organic solvents like DMSO and methanol, and a profound pH-dependency in aqueous media. The lowest aqueous solubility is expected at physiological pH, a crucial consideration for formulation strategies. By employing rigorous, validated experimental methods such as the shake-flask protocol, researchers can obtain the accurate and precise data needed to overcome bioavailability challenges and accelerate the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rheolution.com [rheolution.com]
- 2. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility of 3-Amino-3-(3-methoxyphenyl)propan-1-ol in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1455177#solubility-of-3-amino-3-3-methoxyphenyl-propan-1-ol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com